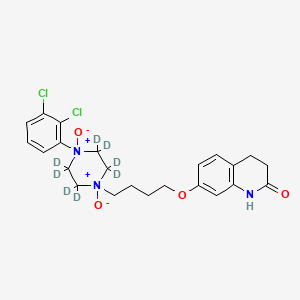

Aripiprazole-d8 N,N-Dioxide

Description

Contextualization of Aripiprazole (B633) Metabolites and Impurities in Drug Discovery and Development

The journey of a drug from discovery to market is a rigorous process, with a significant focus on understanding its metabolic fate and identifying any potential impurities. These factors are critical for ensuring the safety and efficacy of a pharmaceutical product.

Overview of Aripiprazole's Metabolic Landscape and its Oxidative Byproducts

Aripiprazole undergoes extensive metabolism in the liver, primarily through three main biotransformation pathways: dehydrogenation, hydroxylation, and N-dealkylation. pharmgkb.orgeugenomic.comdrugbank.com The cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6, are instrumental in these metabolic conversions. pharmgkb.orgeugenomic.comdrugbank.comglpbio.comcaymanchem.com

Oxidative processes can also lead to the formation of impurities. Aripiprazole N-oxide and Aripiprazole N,N-dioxide are examples of such oxidative byproducts. glpbio.commedchemexpress.com These compounds are considered potential impurities in commercial preparations of aripiprazole and are important to monitor during manufacturing and quality control. glpbio.comcaymanchem.com The formation of N-oxides is a known metabolic pathway for many drugs containing nitrogen atoms. medchemexpress.com

Significance of Deuterated Compounds in Modern Pharmaceutical Sciences and Analytical Chemistry

Deuterated compounds, where one or more hydrogen atoms are replaced by their heavier isotope, deuterium (B1214612), have become invaluable in pharmaceutical sciences. cd-bioparticles.nethwb.gov.in This isotopic substitution, while having a minimal effect on the compound's physical and chemical properties, can significantly alter its metabolic stability. cd-bioparticles.net The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve the breaking of this bond. assumption.edu

This "kinetic isotope effect" has several important applications:

Improved Pharmacokinetic Profiles: By slowing metabolism, deuteration can increase a drug's half-life and exposure in the body, potentially leading to less frequent dosing.

Reduced Formation of Toxic Metabolites: Altering metabolic pathways can sometimes decrease the production of harmful byproducts, thereby enhancing drug safety.

Internal Standards in Bioanalysis: Deuterated compounds are widely used as internal standards in analytical techniques like mass spectrometry. cd-bioparticles.netveeprho.com Because they behave almost identically to their non-deuterated counterparts during sample preparation and analysis but can be distinguished by their mass, they allow for highly accurate quantification of the drug in biological samples. veeprho.com

Chemical Identity and Structural Features of Aripiprazole-d8 N,N-Dioxide

This compound is a specific, isotopically labeled version of an Aripiprazole metabolite. Its unique structure provides distinct advantages for research purposes.

N,N-Dioxide Formation as a Specific Oxidative Pathway

Aripiprazole N,N-Dioxide is a metabolite formed through the oxidation of the parent drug, Aripiprazole. medchemexpress.com This process specifically involves the formation of two N-oxide functional groups on the piperazine (B1678402) ring of the Aripiprazole molecule.

Implications of Deuterium Labeling (-d8) for Research Applications

The "-d8" in this compound signifies that eight hydrogen atoms in the molecule have been replaced with deuterium. This labeling is typically on the butoxy chain. veeprho.commedchemexpress.com

The primary application of this compound is as an internal standard in pharmacokinetic and metabolic studies. veeprho.comgoogle.com When analyzing biological samples to determine the concentration of Aripiprazole and its metabolites, a known amount of the deuterated standard is added. Due to its nearly identical chemical behavior, it experiences the same extraction efficiency and ionization response in mass spectrometry as the non-labeled analyte. However, its higher mass allows it to be separately detected, enabling precise and accurate quantification of the target compounds. veeprho.comsimsonpharma.com This is crucial for understanding how a drug is absorbed, distributed, metabolized, and excreted by the body. simsonpharma.com

Detailed Research Findings

The use of deuterated standards like this compound is a cornerstone of modern bioanalytical method development and validation for Aripiprazole. nih.govscholarsresearchlibrary.comresearchgate.net These methods, often employing high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS), are essential for therapeutic drug monitoring and pharmacokinetic studies. nih.govresearchgate.net The stability and distinct mass of the deuterated internal standard ensure the reliability and accuracy of these sensitive analytical techniques. veeprho.com

Chemical Compound Information

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Aripiprazole | 129722-12-9 | C₂₃H₂₇Cl₂N₃O₂ | 448.38 |

| Aripiprazole-d8 | 1089115-04-7 | C₂₃H₁₉D₈Cl₂N₃O₂ | 456.43 |

| Aripiprazole N-oxide | 573691-09-5 | C₂₃H₂₇Cl₂N₃O₃ | 464.4 |

| Aripiprazole-d8 N-oxide | 1346600-34-7 | C₂₃H₁₉D₈Cl₂N₃O₃ | 472.43 |

| Aripiprazole N,N-Dioxide | 573691-13-1 | C₂₃H₂₇Cl₂N₃O₄ | 480.38 |

| This compound | 1346603-98-2 | C₂₃H₁₉D₈Cl₂N₃O₄ | 488.43 |

| Dehydro-aripiprazole | Not Available | C₂₃H₂₅Cl₂N₃O₂ | 446.37 |

| Dehydro Aripiprazole D8 | 1215897-99-6 | C₂₃H₁₇D₈Cl₂N₃O₂ | 454.42 |

| 7-Hydroxy-Aripiprazole | Not Available | C₂₃H₂₇Cl₂N₃O₃ | 464.38 |

| 8-OH-Aripiprazole | Not Available | C₂₃H₂₇Cl₂N₃O₃ | 464.38 |

Structure

3D Structure

Properties

IUPAC Name |

7-[4-[2,2,3,3,5,5,6,6-octadeuterio-4-(2,3-dichlorophenyl)-1,4-dioxidopiperazine-1,4-diium-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27Cl2N3O4/c24-19-4-3-5-21(23(19)25)28(31)13-11-27(30,12-14-28)10-1-2-15-32-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29)/i11D2,12D2,13D2,14D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMMBGUILKWQHOA-FUEQIQQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC(=C2)OCCCC[N+]3(CC[N+](CC3)(C4=C(C(=CC=C4)Cl)Cl)[O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C([N+](C(C([N+]1(CCCCOC2=CC3=C(CCC(=O)N3)C=C2)[O-])([2H])[2H])([2H])[2H])(C4=C(C(=CC=C4)Cl)Cl)[O-])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27Cl2N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Aripiprazole D8 N,n Dioxide

Elucidation of Synthetic Routes for Aripiprazole (B633) N-Oxide and N,N-Dioxide Formation

The formation of Aripiprazole N-oxide and its doubly oxidized counterpart, Aripiprazole N,N-Dioxide, is a critical area of study, as these compounds are known metabolites and potential impurities in pharmaceutical preparations of aripiprazole. caymanchem.com

Direct Oxidation Protocols for N,N-Dioxide Synthesis

The synthesis of Aripiprazole N,N-Dioxide is primarily achieved through the direct oxidation of aripiprazole. medchemexpress.com This process typically involves the use of oxidizing agents such as meta-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under controlled reaction conditions. The stoichiometry of the oxidizing agent is a crucial parameter that must be carefully controlled to favor the formation of the N,N-dioxide over the mono-N-oxide. Further oxidation of the initially formed N-oxide can lead to the desired di-N-oxide derivative.

One described method for the synthesis of aripiprazole N-oxides involves the reaction of aripiprazole with an oxidizing agent in a suitable solvent. researchgate.net The reaction progress is monitored to ensure the desired level of oxidation is achieved. The formation of the N,N-dioxide is confirmed through various analytical techniques.

It is important to note that the presence of peroxides in excipients used in pharmaceutical formulations can lead to the oxidation of aripiprazole and the formation of the N-oxide impurity. google.com This underscores the importance of controlling the purity of all materials used in both synthesis and formulation.

Stereochemical Considerations in N-Oxidation Pathways

The N-oxidation of aripiprazole introduces chiral centers at the nitrogen atoms of the piperazine (B1678402) ring, leading to the potential for stereoisomers. The piperazine nitrogen atoms in aripiprazole are not equivalent, and their oxidation can result in different N-oxide isomers. Specifically, oxidation can occur at the N1 or N4 position of the piperazine ring, leading to Aripiprazole-1-N-oxide and Aripiprazole-4-N-oxide, respectively. researchgate.net Further oxidation results in the Aripiprazole-1,4-di-N-oxide. researchgate.net

The stereochemical outcome of the N-oxidation reaction can be influenced by the reaction conditions and the specific oxidizing agent used. The characterization and differentiation of these isomers are crucial for understanding their respective biological activities and metabolic fates.

Strategies for Deuterium (B1214612) Incorporation into Aripiprazole and its Metabolites

Deuterium-labeled compounds, such as Aripiprazole-d8, are invaluable tools in pharmaceutical research, particularly in metabolic studies and as internal standards in analytical methods. nih.govmedchemexpress.com The incorporation of deuterium can alter the pharmacokinetic profile of a drug by affecting its metabolic pathways. medchemexpress.com

Specific Labeling Approaches for the Butoxy Chain (-d8)

The synthesis of Aripiprazole-d8 specifically involves the introduction of eight deuterium atoms into the butoxy chain of the molecule. simsonpharma.comchemwhat.com A common strategy to achieve this is to use a deuterated starting material, such as 1,4-dichlorobutane-d8. google.com This deuterated building block is then incorporated into the aripiprazole scaffold through a multi-step synthesis. google.com

The synthesis typically involves the reaction of 3,4-dihydro-7-hydroxy-2(1H)-quinolinone with the deuterated 1,4-dihalobutane in the presence of a base. google.com This is followed by coupling with 1-(2,3-dichlorophenyl)piperazine (B491241) to yield the final deuterated aripiprazole product. researchgate.netresearchgate.net

| Starting Material | Deuterated Reagent | Key Reaction Step |

| 3,4-dihydro-7-hydroxy-2(1H)-quinolinone | 1,4-dichlorobutane-d8 | Alkylation |

| 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone | 1-(2,3-dichlorophenyl)piperazine | Condensation |

Chemical Yield and Purity Optimization in Deuterated Synthesis

Optimizing the chemical yield and purity of deuterated aripiprazole is a key focus of synthetic efforts. A patented method for preparing deuterated d8-aripiprazole reports a high purity of up to 100% and a high yield, with an isotopic abundance of over 99%. google.com This method emphasizes a well-designed process that is easy to operate and allows for straightforward separation and purification of the product. google.com

Purification techniques such as column chromatography and recrystallization are essential to achieve high purity. google.com For instance, recrystallization from a solvent system of dichloromethane (B109758) and n-hexane has been shown to yield d8-aripiprazole with 100% purity. google.com High-performance liquid chromatography (HPLC) is a standard method for determining the purity of the final product. researchgate.netptfarm.pl

Researchers have also focused on optimizing the synthesis of the non-deuterated aripiprazole, which provides valuable insights for the deuterated synthesis. These optimization studies often involve adjusting reaction parameters such as the molar ratio of reactants, reaction time, and the choice of base and solvent to maximize yield and purity, often achieving over 99% purity. researchgate.netresearchgate.netptfarm.pl

Characterization Techniques for Synthetic Verification (Excluding Basic Compound Identification Data)

Beyond basic identification data, a range of advanced analytical techniques are employed to verify the synthesis of Aripiprazole-d8 N,N-Dioxide and its precursors. These methods provide detailed structural information and confirm the successful incorporation of deuterium and the formation of the N,N-dioxide.

Chromatographic methods, particularly those coupled with mass spectrometry (MS), are indispensable for the analysis of aripiprazole and its metabolites. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantitative analysis of aripiprazole and its metabolites in various biological matrices. nih.govresearchgate.net This method offers high sensitivity and selectivity, allowing for the reliable measurement of these compounds. researchgate.net

For deuterated compounds, mass spectrometry is crucial for confirming the isotopic enrichment. The mass spectrum of Aripiprazole-d8 will show a molecular ion peak shifted by eight mass units compared to the non-deuterated compound.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed structural information. For deuterated compounds, ²H NMR can be used to confirm the location and extent of deuterium incorporation.

Infrared (IR) spectroscopy can be used to identify functional groups present in the molecule. For instance, the formation of the N-oxide can be evidenced by the appearance of a characteristic N-O stretching vibration in the IR spectrum. researchgate.net

X-ray diffraction and differential scanning calorimetry (DSC) can be used to characterize the solid-state properties of the synthesized compounds, including their polymorphic forms. nih.gov

| Technique | Application |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Quantitative analysis and confirmation of molecular weight. nih.govresearchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation and confirmation of deuterium incorporation. |

| Infrared (IR) Spectroscopy | Identification of functional groups, including the N-oxide. researchgate.net |

| X-ray Diffraction and Differential Scanning Calorimetry (DSC) | Characterization of solid-state properties and polymorphism. nih.gov |

Advanced Spectroscopic and Chromatographic Methods for Structural Confirmation

The structural elucidation of this compound relies on a combination of advanced spectroscopic and chromatographic techniques. These methods provide detailed information about the molecular structure, isotopic labeling, and the presence of the N,N-dioxide functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for confirming the structure of this compound.

¹H NMR (Proton NMR) is used to verify the successful deuteration of the piperazine ring. The absence or significant reduction of proton signals corresponding to the piperazine moiety in Aripiprazole-d8 confirms the isotopic labeling. The remaining signals corresponding to the quinolinone and dichlorophenyl groups can be compared to the spectrum of the non-deuterated Aripiprazole N,N-Dioxide to ensure the integrity of the core structure.

¹³C NMR (Carbon-13 NMR) provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms adjacent to the nitrogen atoms in the piperazine ring will be altered upon N-oxidation. Additionally, deuterium-induced isotope shifts on the neighboring carbon atoms can further confirm the location of the deuterium labels.

²H NMR (Deuterium NMR) can be employed to directly observe the deuterium signals, confirming the presence and location of the isotopic labels on the piperazine ring.

Mass Spectrometry (MS) is indispensable for determining the molecular weight and confirming the elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS) , often coupled with electrospray ionization (ESI), provides a highly accurate mass measurement. This allows for the confirmation of the molecular formula, C₂₃H₁₉D₈Cl₂N₃O₄, by comparing the measured mass to the calculated theoretical mass.

Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation pattern of the molecule. The fragmentation of this compound will yield characteristic product ions that can be used to confirm the connectivity of the different structural components, including the N,N-dioxide moiety and the deuterated piperazine ring.

Chromatographic Methods , particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are essential for the separation and analysis of this compound.

Reversed-Phase HPLC with a suitable stationary phase, such as a C18 column, is commonly used. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient elution program is optimized to achieve good separation of the target compound from any potential impurities or starting materials.

UPLC-MS/MS combines the high separation power of UPLC with the sensitive and selective detection of tandem mass spectrometry. This technique is particularly useful for the analysis of this compound in complex biological matrices.

The following table summarizes the key analytical techniques used for the structural confirmation of this compound.

| Technique | Purpose | Key Observations |

| ¹H NMR | Confirm deuteration and core structure | Absence of piperazine proton signals; characteristic signals for quinolinone and dichlorophenyl moieties. |

| ¹³C NMR | Confirm carbon skeleton and N-oxidation | Altered chemical shifts of piperazine carbons; deuterium-induced isotope shifts. |

| ²H NMR | Direct detection of deuterium | Signals corresponding to the deuterated positions on the piperazine ring. |

| HRMS | Determine accurate mass and molecular formula | Measured mass matches the theoretical mass of C₂₃H₁₉D₈Cl₂N₃O₄. |

| MS/MS | Confirm structural connectivity | Characteristic fragmentation pattern indicating the presence of the N,N-dioxide and deuterated piperazine. |

| HPLC/UPLC | Separation and analysis | Retention time and peak purity analysis. |

Quantitative Purity Assessment of Synthesized Standards

The quantitative purity assessment of synthesized this compound is critical to its function as a reliable internal standard. This involves determining the percentage of the desired compound in the final product and quantifying any impurities.

Chromatographic Purity is typically assessed using HPLC or UPLC with a UV or mass spectrometric detector. The area percentage of the main peak corresponding to this compound is calculated relative to the total area of all observed peaks. A purity of >98% is often required for use as an analytical standard.

Quantitative NMR (qNMR) is a powerful technique for determining the absolute purity of a compound without the need for a reference standard of the same compound.

In a qNMR experiment, a certified internal standard with a known concentration is added to a solution of the this compound sample.

By comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a known signal from the internal standard, the absolute concentration and thus the purity of the this compound can be accurately determined.

Isotopic Purity , the percentage of the deuterated species relative to the non-deuterated and partially deuterated species, is crucial for its use as an internal standard. This is typically determined by mass spectrometry. By analyzing the isotopic distribution in the mass spectrum, the relative abundance of the d8 species can be calculated. An isotopic purity of >99% is generally desired.

The following table outlines the methods used for the quantitative purity assessment of this compound.

| Assessment Method | Technique | Acceptance Criteria (Typical) |

| Chromatographic Purity | HPLC-UV, UPLC-MS | >98% |

| Absolute Purity | Quantitative NMR (qNMR) | >98% |

| Isotopic Purity | Mass Spectrometry (MS) | >99% d8 |

| Residual Solvents | Gas Chromatography (GC-HS) | Within ICH limits |

| Water Content | Karl Fischer Titration | <0.5% |

Advanced Analytical Chemistry Methodologies for Aripiprazole D8 N,n Dioxide

Application as an Internal Standard in Quantitative Bioanalysis

In the field of quantitative bioanalysis, achieving precision and accuracy is paramount. clearsynth.com Aripiprazole-d8 N,N-Dioxide serves as an invaluable tool, specifically as an internal standard (IS), to ensure the reliability of analytical measurements, particularly in complex biological matrices. clearsynth.comtexilajournal.com

Mass Spectrometry (MS) Based Quantification Techniques.clearsynth.comtexilajournal.comfoodriskmanagement.comdaicelpharmastandards.comresearchgate.netlabclinics.comscioninstruments.com

Mass spectrometry has become a dominant technique for the quantification of drugs and their metabolites due to its high sensitivity and specificity. texilajournal.comipinnovative.com this compound is frequently employed as an internal standard in these methods to correct for variability during sample preparation and analysis. labclinics.comresearchgate.netresearchgate.net

LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of tandem mass spectrometry. ipinnovative.com The development of robust LC-MS/MS methods is crucial for the accurate quantification of analytes in biological samples. In this context, Aripiprazole-d8, a related deuterated compound, is often used as an internal standard for the analysis of aripiprazole (B633) and its metabolites. researchgate.netresearchgate.netlongdom.orgnih.gov

Method development typically involves optimizing several key parameters:

Sample Preparation: Techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are common for extracting the analyte and internal standard from complex matrices like plasma and urine. researchgate.netoup.com Protein precipitation is another simpler, often used method. nih.gov

Chromatographic Separation: Reversed-phase chromatography is frequently used, with C18 or biphenyl (B1667301) columns being popular choices. researchgate.netresearchgate.netoup.com Mobile phases often consist of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous solution containing additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. researchgate.netlongdom.orgoup.com

Mass Spectrometric Detection: Detection is typically performed using positive electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode, which enhances selectivity and sensitivity. researchgate.netresearchgate.netresearchgate.net

A study detailing a broad-spectrum drug screen utilized a biphenyl column for chromatographic separation and a mobile phase consisting of ammonium formate and formic acid in water and methanol. oup.com Another method for determining aripiprazole and its metabolite in human plasma used a C18 column with a mobile phase of formic acid and ammonia (B1221849) in water and acetonitrile. longdom.org

While LC-MS/MS is more common for compounds like aripiprazole and its metabolites, GC-MS can also be utilized. clearsynth.comlabclinics.com For GC-MS analysis, derivatization is often necessary to increase the volatility and thermal stability of the analytes. Aripiprazole-d8 can serve as an internal standard in GC-MS methods for the quantification of aripiprazole. labclinics.com

In MRM, specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. shimadzu.com This highly selective detection method minimizes interference from other compounds in the matrix. oup.combmuv.de For aripiprazole, a common MRM transition is m/z 448.35 → 285.09. researchgate.net For its deuterated analog, aripiprazole-d8, the corresponding transition would be shifted due to the mass difference, for instance, m/z 456.2 → 293.2. researchgate.net The selection of at least two MRM transitions is preferred to ensure the specificity of the detected analyte. oup.comoup.com

Table 1: Example MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| Aripiprazole | 448.35 | 285.09 |

This table is for illustrative purposes. Actual transition pairs may vary depending on the specific instrumentation and experimental conditions.

Advantages of Deuterated Internal Standards in Matrix Effect Mitigation and Precision Enhancement.texilajournal.com

The use of deuterated internal standards like this compound offers significant advantages in quantitative bioanalysis. clearsynth.comtexilajournal.com

Matrix Effect Mitigation: Biological matrices are complex and can contain endogenous components that interfere with the ionization of the analyte, leading to ion suppression or enhancement. texilajournal.comscioninstruments.comnih.gov Because deuterated standards are chemically and physically very similar to the analyte, they experience similar matrix effects. texilajournal.comfoodriskmanagement.com By comparing the response of the analyte to that of the internal standard, these effects can be compensated for, leading to more accurate quantification. clearsynth.comtexilajournal.com

Precision Enhancement: Deuterated internal standards co-elute with the analyte, meaning they experience the same conditions throughout the analytical process, from sample preparation to detection. texilajournal.com This helps to correct for any variations in sample handling, injection volume, and instrument response, thereby improving the precision and reproducibility of the method. texilajournal.comscioninstruments.com The use of stable isotope-labeled internal standards is considered the best practice for quantification by LC-MS/MS-based methods. foodriskmanagement.com

Chromatographic Separation Techniques for this compound

Effective chromatographic separation is essential to distinguish this compound from the parent drug, other metabolites, and potential interferences in a sample. ceon.rsmdpi.com

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the most common techniques for the separation of aripiprazole and its related compounds. ipinnovative.comnih.gov

Key aspects of the chromatographic separation include:

Stationary Phase: Reversed-phase columns, such as C18 and phenyl-hexyl, are widely used. daicelpharmastandards.comresearchgate.netoup.com The choice of stationary phase can be critical for resolving isomers and closely related compounds. oup.com

Mobile Phase: The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer. researchgate.netresearchgate.netlongdom.org The pH of the aqueous phase is often adjusted to control the ionization state of the analytes and improve peak shape. nih.gov Gradient elution, where the composition of the mobile phase is changed over time, is frequently employed to achieve optimal separation of multiple components with different polarities. researchgate.netlongdom.org

Detection: While mass spectrometry is the preferred detection method for quantitative analysis, UV detection can also be used, with monitoring at wavelengths such as 217 nm and 252 nm for aripiprazole. ceon.rs

Table 2: Common Chromatographic Conditions for Aripiprazole Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18, Biphenyl, Phenyl-hexyl |

| Mobile Phase A | Water with additives (e.g., formic acid, ammonium formate) |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution | Isocratic or Gradient |

| Detection | Tandem Mass Spectrometry (MS/MS), UV |

This table provides a general overview. Specific conditions are method-dependent.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are cornerstone techniques for the analysis of aripiprazole and its related substances, including oxidized derivatives like this compound. These methods offer high resolution and sensitivity for separating complex mixtures.

Several studies have established isocratic and gradient reversed-phase HPLC (RP-HPLC) methods for aripiprazole analysis, which are directly applicable to its deuterated N,N-dioxide form. For instance, a comparative study highlighted the advantages of UPLC over HPLC, demonstrating a significant reduction in analysis time (from 10.0 minutes to 3.0 minutes) and increased sensitivity. nih.gov UPLC systems, utilizing sub-2 µm particle columns, provide superior resolution, peak efficiency, and faster analysis times compared to traditional HPLC systems. nih.govresearchgate.net

A typical HPLC method for aripiprazole and its impurities would employ a C8 or C18 column with a mobile phase consisting of an organic modifier like acetonitrile and a buffered aqueous phase. akjournals.comceon.rs Detection is commonly performed using a photodiode array (PDA) detector at wavelengths around 215 nm or 240 nm, where the compounds exhibit significant absorbance. nih.govakjournals.com The use of UPLC with a C8 column (50×2.1mm, 1.7 μm particle size) has been shown to provide excellent separation and sensitivity. researchgate.netmiami.edu

Table 1: Comparison of HPLC and UPLC Method Parameters for Aripiprazole Analysis

| Parameter | HPLC | UPLC |

|---|---|---|

| Column | Phenominex Luna C8 (2) (250×4.6mm id, 5 µm) | Waters Acquity C8 (50×2.1mm, 1.7 µm) |

| Mobile Phase | Acetonitrile: 20 mM Ammonium Acetate (B1210297) (90:10, v/v) | Acetonitrile: 20 mM Ammonium Acetate (90:10, v/v) |

| Flow Rate | 1.0 ml/min | 0.250 ml/min |

| Injection Volume | 20 µl | 5 µl |

| Detection Wavelength | 240 nm | 240 nm |

| Analysis Time | 10.0 min | 3.0 min |

| Linearity Range | 40-160 µg/ml | 40-160 µg/ml |

| LOD | 0.05 µg/ml | Not Specified |

| LOQ | 0.1 µg/ml | Not Specified |

Data sourced from a comparative validation study. nih.govresearchgate.net

Optimization of Mobile Phase and Stationary Phase for Resolution from Related Substances

Effective separation of this compound from the parent drug, its main metabolite dehydroaripiprazole, and other related impurities is critical. This is achieved through careful optimization of the mobile and stationary phases. The N-oxide derivative, being more polar, will have different retention characteristics compared to aripiprazole.

Stationary Phase Selection: The choice of stationary phase is paramount. While C18 columns are widely used, studies have shown that C8 and pentafluorophenylpropyl (PFP) columns also provide excellent selectivity for aripiprazole and its analogs. akjournals.comceon.rs A PFP phase, in particular, can offer alternative selectivity for structurally similar compounds due to its unique interactions. ceon.rs For separating aripiprazole from a comprehensive set of nine impurities, a Phenomenex Luna® C18 column (5.0 μm, 250 × 4.6 mm) has proven effective. akjournals.com

Mobile Phase Optimization: The mobile phase composition, including the organic modifier, pH, and additives, significantly influences the separation. A mixture of acetonitrile and a buffer is common. akjournals.comceon.rs The pH of the aqueous phase is a critical parameter; for basic compounds like aripiprazole and its derivatives, a slightly acidic pH (e.g., pH 3.0 using phosphate (B84403) buffer) can improve peak shape and resolution. akjournals.comceon.rs The use of an ion-pairing reagent, such as sodium pentanesulfonate, in the mobile phase has been shown to be beneficial for separating aripiprazole from its polar impurities. akjournals.com Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to resolve complex mixtures of related substances with varying polarities. akjournals.comsigmaaldrich.com

Table 2: Optimized Gradient HPLC Conditions for Aripiprazole and Impurities

| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (Acetonitrile) |

|---|---|---|

| 0 | 72 | 28 |

| 10 | 70 | 30 |

| 40 | 60 | 40 |

| 50 | 37 | 63 |

| 60 | 37 | 63 |

| 61 | 72 | 28 |

Mobile Phase A: Phosphate buffer pH 3.0 with sodium pentanesulfonate. Data from a study on separating nine aripiprazole impurities. akjournals.com

Novel Electrochemical and Spectrophotometric Detection Methods

Beyond standard UV detection, novel methods are being explored to enhance the sensitivity and selectivity of this compound analysis.

Voltammetric Approaches for Oxidized Species

Voltammetric methods offer a highly sensitive alternative for the determination of electroactive compounds like aripiprazole and its oxidized metabolites. The electrochemical oxidation of aripiprazole has been studied at various modified electrodes. nih.govtrdizin.gov.tr Aripiprazole exhibits an irreversible anodic peak, and the N,N-dioxide derivative, being an oxidized species, is expected to have a distinct electrochemical behavior.

Studies have demonstrated that aripiprazole can be oxidized at a glassy carbon electrode at a potential of approximately +1.15 V in a Britton-Robinson buffer at pH 4.0. nih.govresearchgate.net The use of a carbon paste electrode modified with aluminum oxide nanoparticles has been shown to enhance the effective surface area and improve the sensitivity of detection, with an oxidation peak observed at +1.17 V in a pH 1.8 buffer solution. nih.govtrdizin.gov.tr Square-wave anodic adsorptive stripping voltammetry (SWAAdSV) further improves the detection limits, making it suitable for trace analysis. nih.gov The detection limit for aripiprazole using this method was found to be 0.006 μM. nih.gov

Table 3: Voltammetric Determination of Aripiprazole

| Electrode | Technique | pH | Oxidation Potential (vs. Ag/AgCl) | Linearity Range (µM) | Detection Limit (µM) |

|---|---|---|---|---|---|

| Glassy Carbon Electrode | Differential Pulse Stripping Voltammetry | 4.0 | +1.15 V | 0.221 - 13.6 | 0.11 |

| Al₂O₃ Nanoparticle Modified Carbon Paste Electrode | Square-Wave Anodic Adsorptive Stripping Voltammetry | 1.8 | +1.17 V | 0.03 - 8.0 | 0.006 |

Data compiled from studies on the electrochemical behavior of aripiprazole. nih.govnih.govresearchgate.net

Development of Hyphenated Techniques for Enhanced Selectivity and Sensitivity

Hyphenated techniques, particularly liquid chromatography coupled with mass spectrometry (LC-MS), provide the highest degree of selectivity and sensitivity for the analysis of this compound. The deuteration of the molecule makes it an ideal candidate for use as an internal standard in LC-MS/MS assays for the quantification of the non-deuterated N,N-dioxide or the parent drug itself. nih.gov

LC-MS/MS methods for the simultaneous determination of aripiprazole and its metabolites, such as dehydroaripiprazole, in biological matrices have been extensively developed. nih.govresearchgate.net These methods typically use electrospray ionization (ESI) in the positive ion mode and operate in selected reaction monitoring (SRM) mode for maximum specificity. nih.gov The separation is often achieved on a C8 or C18 column with a mobile phase of acetonitrile and water containing formic acid to promote ionization. nih.gov

The development of a stability-indicating RP-HPLC method showed that aripiprazole degrades under oxidative stress (e.g., with hydrogen peroxide) to form the N-oxide. ceon.rs This degradation product can be effectively separated and quantified, demonstrating the power of hyphenated techniques to analyze oxidized species like this compound. Furthermore, ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) offers even faster analysis times and higher sensitivity for detecting related compounds and potential genotoxic impurities. dntb.gov.ua

Mechanistic Research on Aripiprazole D8 N,n Dioxide Formation and Degradation Pathways

Investigation of Oxidative Biotransformation Pathways in Preclinical Models and In Vitro Systems

The oxidative biotransformation of aripiprazole (B633) is a key aspect of its metabolism, leading to various metabolites. However, specific studies detailing these pathways for Aripiprazole-d8 N,N-Dioxide are not present in the current body of scientific literature.

Role of Cytochrome P450 (CYP) Isoforms in Aripiprazole Oxidation (e.g., CYP3A4, CYP2D6)

The metabolism of non-deuterated aripiprazole is well-documented and primarily involves the cytochrome P450 enzymes CYP3A4 and CYP2D6. lew.ronih.gov These enzymes are responsible for key biotransformation pathways including dehydrogenation, hydroxylation, and N-dealkylation. nih.gov While the formation of an "N-oxide" metabolite is known to occur under oxidative conditions, specific studies detailing the precise CYP isoforms responsible for the further oxidation to an N,N-dioxide are not available. For the deuterated analog, Aripiprazole-d8, no specific metabolic studies investigating the role of CYP isoforms have been published.

Identification of Enzymatic Systems Responsible for N,N-Dioxide Formation

There is no direct scientific evidence identifying the specific enzymatic systems responsible for the formation of Aripiprazole N,N-Dioxide (also referred to as Aripiprazole-1,4-di-N-oxide) in in vitro or in vivo systems. While one study describes the chemical synthesis of this compound using an oxidizing agent, it does not investigate its enzymatic formation. researchgate.net The biotransformation pathways leading to this specific metabolite have not been elucidated.

Comparative Metabolism Studies of Deuterated vs. Non-Deuterated Analogues

A thorough review of published research yielded no comparative metabolism studies investigating the differences between Aripiprazole-d8 and non-deuterated aripiprazole. Deuterated compounds like Aripiprazole-d8 are frequently synthesized for use as internal standards in analytical testing due to their distinct mass. medchemexpress.com While the principle of the kinetic isotope effect suggests that deuteration at a site of metabolism can slow down the rate of reaction, no specific data on this effect for aripiprazole metabolism has been published. mdpi.com Therefore, how deuteration impacts the rate and pathway of aripiprazole's biotransformation, including the formation of any N-oxide metabolites, remains uninvestigated.

Forced Degradation Studies and Stability Research on Aripiprazole and its Oxidative Products

Forced degradation studies are crucial for understanding the intrinsic stability of a drug and identifying potential degradation products. Such studies have been performed on aripiprazole, but not specifically on Aripiprazole-d8 or its N,N-dioxide derivative.

Evaluation of Degradation Kinetics under Stress Conditions (e.g., Oxidation, Thermal)

Forced degradation studies of non-deuterated aripiprazole have consistently shown that the molecule is susceptible to degradation under oxidative stress, typically induced by agents like hydrogen peroxide (H2O2). lew.rosemanticscholar.orgceon.rsresearchgate.net Some studies also report degradation under thermal, acidic, or basic conditions, although the compound is generally stable under photolytic and neutral hydrolytic conditions. semanticscholar.orgresearchgate.net These studies focus on the parent drug, aripiprazole. There is no available data on the degradation kinetics of this compound under any stress conditions.

Table 1: Summary of Forced Degradation Conditions for Non-Deuterated Aripiprazole

| Stress Condition | Reagent/Method | Observation |

| Oxidative | Hydrogen Peroxide (H2O2) | Significant degradation observed; formation of N-oxide. semanticscholar.orgceon.rs |

| Acidic | Hydrochloric Acid (HCl) | Degradation observed in some studies. lew.rosemanticscholar.org |

| Basic | Sodium Hydroxide (NaOH) | Degradation reported in some studies. lew.roresearchgate.net |

| Thermal | Heat | Degradation observed. researchgate.net |

| Photolytic | Light Exposure | Generally found to be stable. semanticscholar.org |

Identification and Characterization of Aripiprazole N,N-Dioxide as a Degradation Product

In studies of aripiprazole degradation under oxidative stress, the primary identified product is the mono-N-oxide. ceon.rsresearchgate.net While the existence of Aripiprazole N,N-Dioxide is known and the compound can be chemically synthesized, it has not been identified or characterized as a significant degradation product in published forced degradation studies of aripiprazole. researchgate.net The focus of these analytical studies has been on other degradants and the more commonly formed N-oxide.

Development of Stability-Indicating Analytical Methods

The development of stability-indicating analytical methods is crucial for monitoring the chemical stability of active pharmaceutical ingredients (APIs) and identifying their degradation products. For Aripiprazole, and by extension its deuterated analogues like this compound, robust analytical techniques are required to ensure that any impurities or degradants formed during manufacturing or storage can be accurately detected and quantified. The primary goal of these methods is to separate the intact drug from its potential degradation products, thus providing a clear picture of the drug's stability profile under various stress conditions.

Forced degradation studies are a cornerstone of developing these methods, involving the exposure of the drug substance to harsh conditions such as acid, base, oxidation, heat, and light, as mandated by the International Council for Harmonisation (ICH) guidelines. bg.ac.rsceon.rs These studies help to identify likely degradation products, such as the N-oxide, and demonstrate the specificity of the analytical method. bg.ac.rsceon.rs Research has shown that while Aripiprazole is stable under many stress conditions, it is susceptible to degradation under oxidative and thermal stress. eurjchem.comhumanjournals.com A major degradation product formed under oxidative conditions has been identified as the N-oxide. bg.ac.rsceon.rsresearchgate.net

High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the most widely reported technique for the analysis of Aripiprazole and its impurities. bg.ac.rsnih.gov These methods are valued for their ability to separate complex mixtures with high resolution and sensitivity.

Detailed Research Findings

Several studies have focused on creating and validating stability-indicating RP-HPLC methods for Aripiprazole. These methods are designed to be specific, precise, accurate, and robust enough for routine quality control and stability testing.

One such study developed an isocratic RP-HPLC method capable of separating Aripiprazole from its degradation products. bg.ac.rs The active substance was found to degrade under oxidative stress, leading to the formation of the N-oxide, which was confirmed by comparing its retention time and UV spectrum with a reference standard. ceon.rs The method was validated according to ICH guidelines for parameters including selectivity, linearity, precision, accuracy, and robustness. bg.ac.rs

Another comprehensive study utilized a Zorbax SB-C18 column with a mobile phase of methanol, water, and orthophosphoric acid. lew.ro This method successfully separated Aripiprazole from five of its related chemical impurities. lew.ro The detection wavelengths were optimized for sensitivity, with impurities being monitored at 224 nm and Aripiprazole at 254 nm. lew.ro Forced degradation studies confirmed that a major degradation product, the N-oxide, forms under oxidative conditions. lew.ro

The validation of these analytical methods ensures their reliability. Key validation parameters are consistently evaluated across different studies. For instance, linearity is typically established with correlation coefficients greater than 0.995 for the API and its impurities. scholarsresearchlibrary.com Accuracy is assessed through recovery studies, with recovery values for Aripiprazole generally falling between 98% and 101%, and for impurities between 92% and 109%. nih.govlew.ro Precision is demonstrated by low relative standard deviation (RSD) values, typically below 2%. scholarsresearchlibrary.com

The robustness of these methods is tested by making deliberate small changes to experimental parameters like mobile phase composition, pH, and flow rate. scholarsresearchlibrary.com A method is considered robust if it remains unaffected by these minor variations, with resolution between peaks remaining greater than 2.0. scholarsresearchlibrary.com

Below are interactive data tables summarizing typical chromatographic conditions and validation parameters from published research on stability-indicating methods for Aripiprazole.

Table 1: Typical Chromatographic Conditions for Stability-Indicating HPLC Methods for Aripiprazole Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | Zorbax C18 (150 x 4.6 mm, 5 µm) scholarsresearchlibrary.com | Zorbax SB-C18 (150 x 4.6 mm, 5 µm) lew.ro | Reversed-phase C8 (250 x 4.0 mm, 5 µm) nih.gov |

| Mobile Phase | Gradient of 0.2% trifluoroacetic acid in water and 0.2% trifluoroacetic acid in Methanol scholarsresearchlibrary.com | Methanol : water : orthophosphoric acid lew.ro | Acetonitrile (B52724) : 20 mM ammonium (B1175870) acetate (B1210297) (90:10, v/v) nih.gov |

| Flow Rate | - | 1.5 mL/min lew.ro | 1.0 mL/min nih.gov |

| Detection (UV) | - | 254 nm (Aripiprazole), 224 nm (Impurities) lew.ro | 240 nm nih.gov |

| Column Temp. | - | 40°C lew.ro | Ambient |

| Injection Vol. | - | 20 µL lew.ro | 20 µL nih.gov |

Table 2: Summary of Method Validation Parameters

| Validation Parameter | Typical Acceptance Criteria | Reported Findings |

|---|---|---|

| Linearity (Correlation Coefficient, r²) | > 0.99 | > 0.995 for Aripiprazole and all impurities. scholarsresearchlibrary.com |

| Accuracy (% Recovery) | 98.0% - 102.0% | 98.43% - 100.59% for Aripiprazole; 92.75% - 108.79% for impurities. lew.ro |

| Precision (% RSD) | ≤ 2.0% | Intra-day and inter-day precision %RSD was within 1.49% and 1.21%. scholarsresearchlibrary.com |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | Method is sensitive for quantifying impurities at levels required by regulatory standards. bg.ac.rs |

| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 | Method is sensitive for quantifying impurities at levels required by regulatory standards. bg.ac.rs |

| Robustness | No significant impact on results | Method is unaffected by small changes in mobile phase, pH, and flow rate; resolution > 2.0. scholarsresearchlibrary.com |

| Specificity | No interference from blank/placebo | Method is specific, as proven by forced degradation studies and separation of all known impurities. bg.ac.rsscholarsresearchlibrary.com |

These developed and validated stability-indicating methods are essential for the quality control of Aripiprazole drug substances and products. scholarsresearchlibrary.com They can be effectively used to evaluate the quality of regular production batches and to monitor the stability of samples over time, ensuring that the drug remains safe and effective. scholarsresearchlibrary.com While these studies focus on Aripiprazole, the methodologies are directly applicable for the analysis of this compound, providing the foundation for its separation and quantification in the presence of its related substances and degradants.

Applications of Aripiprazole D8 N,n Dioxide in Preclinical Metabolic and Pharmacokinetic Investigations

Elucidation of Parent Drug (Aripiprazole) Metabolic Fate in Non-Human Biological Systems

Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is fundamental to preclinical drug development. Isotope-labeled compounds are invaluable in these studies for tracing the drug's journey through a biological system.

Use of Isotope-Labeled Tracers for Pathway Mapping

Stable isotope labeling is a powerful technique used to trace the metabolic fate of drugs. By replacing some of the hydrogen atoms in the Aripiprazole (B633) N,N-Dioxide molecule with their heavier isotope, deuterium (B1214612) (d8), a tracer is created that is chemically identical to the endogenous metabolite but can be distinguished by its higher mass using mass spectrometry.

When Aripiprazole-d8 is administered in a preclinical model, it follows the same metabolic pathways as unlabeled Aripiprazole. Researchers can then analyze biological samples (e.g., plasma, urine, tissue homogenates) using techniques like liquid chromatography-mass spectrometry (LC-MS). The unique mass signature of the deuterium-labeled metabolites allows for their unambiguous identification and differentiation from endogenous molecules, helping to map the biotransformation pathways of the parent drug. This includes tracking the conversion of Aripiprazole to its various metabolites, including the N,N-Dioxide form. While Aripiprazole-d8 is commonly used as an internal standard for quantifying Aripiprazole and its major metabolite dehydroaripiprazole, its application as a tracer allows for detailed mapping of all metabolic routes. researchgate.net

Quantification of Metabolite Exposure in Preclinical Animal Models

Determining the concentration and exposure of metabolites in preclinical animal models is crucial for understanding their potential contribution to the parent drug's efficacy and safety profile. Aripiprazole-d8 N,N-Dioxide serves as an ideal internal standard for the accurate quantification of the non-labeled Aripiprazole N,N-Dioxide metabolite in biological samples.

In a typical quantitative bioanalytical method, a known amount of the deuterated standard (this compound) is added to the biological sample (e.g., plasma from a study animal). Both the metabolite and the deuterated standard are extracted and analyzed by LC-MS/MS. Because the deuterated standard behaves almost identically to the analyte during sample preparation and analysis, it can correct for any loss of analyte that may occur. The ratio of the mass spectrometry signal of the metabolite to the signal of the deuterated internal standard allows for precise and accurate quantification. This methodology is critical for establishing the pharmacokinetic profile of the N,N-Dioxide metabolite, including its concentration over time (AUC), peak concentration (Cmax), and half-life (t1/2) in various preclinical species.

Table 1: Pharmacokinetic Parameters of Aripiprazole Metabolites in a Preclinical Model This table is illustrative, based on typical pharmacokinetic data generated in preclinical studies. Specific data for Aripiprazole N,N-Dioxide is not widely available in published literature.

| Parameter | Dehydro-aripiprazole | Aripiprazole N,N-Dioxide (Hypothetical) |

|---|---|---|

| Cmax (ng/mL) | ~150 | Data not available |

| Tmax (hr) | 4 | Data not available |

| AUC (ng·hr/mL) | ~2500 | Data not available |

In Vitro Enzyme Kinetics and Reaction Phenotyping Studies

In vitro studies using systems like human liver microsomes or recombinant enzymes are essential for identifying the specific enzymes responsible for a drug's metabolism and for assessing the potential for drug-drug interactions.

Characterization of Enzyme Inhibition or Induction Effects on N,N-Dioxide Formation

The formation of Aripiprazole N,N-Dioxide occurs through oxidation, a process often mediated by cytochrome P450 (CYP) enzymes. medchemexpress.commdpi.com Aripiprazole itself is metabolized mainly by CYP3A4 and CYP2D6. nih.gov Co-administration of drugs that are inhibitors or inducers of these enzymes can significantly alter the metabolism of Aripiprazole. fda.govmdpi.com

Enzyme Inhibition: If a co-administered drug inhibits the specific CYP enzyme responsible for N,N-Dioxide formation, the metabolism of Aripiprazole through this pathway will decrease. This can lead to lower-than-expected concentrations of the N,N-Dioxide metabolite and potentially higher concentrations of the parent drug or other metabolites. In vitro assays using specific chemical inhibitors or antibodies for CYP enzymes can pinpoint which enzyme is responsible for the N-oxidation. For example, ketoconazole is a potent inhibitor of CYP3A4, and its inclusion in an in vitro incubation with Aripiprazole would be expected to reduce the formation of metabolites produced by CYP3A4. fda.gov

Enzyme Induction: Conversely, an inducer (e.g., carbamazepine for CYP3A4) can increase the expression of a metabolizing enzyme, leading to faster metabolism and higher levels of the N,N-Dioxide metabolite, with a corresponding decrease in the parent drug's exposure. fda.govmdpi.com

This compound is used in these in vitro studies as an analytical standard to accurately quantify the formation of the metabolite under various inhibitory or inducing conditions.

Table 2: Effect of CYP Inhibitors on Aripiprazole Metabolite Formation (Illustrative Data)

| Condition | CYP3A4 Inhibitor (Ketoconazole) | CYP2D6 Inhibitor (Quinidine) |

|---|---|---|

| Metabolite Formed | ||

| Dehydro-aripiprazole | Decreased Formation | Decreased Formation |

| Hydroxy-aripiprazole | Decreased Formation | Decreased Formation |

Substrate Specificity Profiling for Relevant Oxidative Enzymes

Reaction phenotyping is the process of identifying which enzymes are responsible for a specific metabolic pathway. To determine the substrate specificity for Aripiprazole N,N-Dioxide formation, in vitro experiments are conducted using a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

Aripiprazole is incubated individually with each of these enzymes in the presence of necessary cofactors like NADPH. mdpi.com The rate of formation of the Aripiprazole N,N-Dioxide metabolite is then measured. The enzyme that produces the metabolite at the highest rate is identified as the primary enzyme responsible for that biotransformation. Aripiprazole N-oxide, a related metabolite, is known to be formed by CYP3A4 and CYP2D6. caymanchem.com It is highly probable that the formation of the N,N-Dioxide metabolite is also catalyzed by these or other oxidative enzymes. These studies are critical for predicting how genetic variations in CYP enzymes (pharmacogenomics) or the presence of other drugs might affect the metabolism of Aripiprazole to its N,N-Dioxide form in different individuals.

Table 3: Compound Names

| Compound Name |

|---|

| Aripiprazole |

| Aripiprazole-d8 |

| This compound |

| Aripiprazole N,N-Dioxide |

| Aripiprazole-1,4-di-N-oxide |

| Dehydro-aripiprazole |

| Ketoconazole |

| Carbamazepine |

Role in Impurity Profiling and Pharmaceutical Quality Control Research

Identification and Characterization as a Process-Related Impurity or Degradant in Active Pharmaceutical Ingredients (APIs) and Formulations

The non-deuterated form, Aripiprazole (B633) N,N-Dioxide, has been identified as a potential impurity and degradant of Aripiprazole. researchgate.net It is formed through the oxidation of the parent drug molecule. medchemexpress.com Such degradation can occur during the manufacturing process, storage, or as a result of the drug's metabolism in the body. researchgate.netijprajournal.com The presence of impurities, even in trace amounts, can impact the safety and efficacy of the final pharmaceutical product.

In the quality control of Aripiprazole, analytical methods must be able to detect and quantify such process-related impurities and degradants. synzeal.comsynthinkchemicals.com Aripiprazole-d8 N,N-Dioxide serves as a stable isotope-labeled internal standard. When a known quantity is added to a sample, it behaves chemically like the unlabeled N,N-dioxide impurity throughout the sample preparation and analysis process. clearsynth.comadventchembio.com This allows for precise quantification of the actual impurity by correcting for any loss of analyte during extraction or variations in instrument response. clearsynth.com

| Impurity Identification | Details |

| Compound Name | This compound |

| Parent API | Aripiprazole |

| Unlabeled Analogue | Aripiprazole N,N-Dioxide (CAS: 573691-13-1) qcchemical.com |

| CAS Number | 1346603-98-2 pharmaffiliates.com |

| Molecular Formula | C₂₃H₁₉D₈Cl₂N₃O₄ pharmaffiliates.comscbt.com |

| Molecular Weight | 488.43 pharmaffiliates.comscbt.com |

| Nature of Impurity | Isotope-labeled version of an oxidative degradant/metabolite medchemexpress.comresearchgate.net |

Development of Reference Standards and Certified Reference Materials for this compound

The reliability of any impurity analysis depends on the quality of the reference standards used for calibration and identification. tandfonline.com For this compound, the development of high-purity reference materials is a critical step to support pharmaceutical quality control. These standards are used in the validation of analytical methods and for routine quality assurance of Aripiprazole API and its formulations. synzeal.comsynthinkchemicals.com

The establishment of stringent purity criteria is paramount for deuterated standards. tandfonline.com A critical specification is the isotopic purity and the content of the corresponding unlabeled compound. The presence of the unlabeled Aripiprazole N,N-Dioxide in the deuterated standard can interfere with the analysis of the actual impurity, leading to inaccurate results. tandfonline.com Manufacturers of these standards must provide a comprehensive Certificate of Analysis (CoA) detailing the purity and characterization data. synzeal.com

| Analytical Specification | Purpose | Common Techniques |

| Identity Confirmation | To confirm the chemical structure of the compound. | ¹H NMR, Mass Spectrometry (MS), IR Spectroscopy |

| Purity Assay | To determine the percentage purity of the standard. | High-Performance Liquid Chromatography (HPLC), Quantitative NMR (qNMR) |

| Isotopic Purity | To determine the degree of deuterium (B1214612) incorporation and the amount of residual unlabeled compound. | Mass Spectrometry (MS) |

| Residual Solvents | To quantify any remaining solvents from the synthesis process. | Gas Chromatography (GC) |

| Water Content | To determine the amount of water present. | Karl Fischer Titration |

For a reference material to be considered a Certified Reference Material (CRM), its property values must be traceable to an accurate realization of the unit in which they are expressed, typically the International System of Units (SI). researchgate.net

Traceability: This is achieved through an unbroken chain of comparisons to national or international standards, such as those maintained by the National Institute of Standards and Technology (NIST) in the USA or the Physikalisch-Technische Bundesanstalt (PTB) in Germany. ezag.com For chemical standards, this often involves establishing purity through methods that are independent of a pre-existing standard of the same substance. researchgate.net

Certification: The certification process is conducted by an accredited body, often under standards such as ISO 17034. tlcstandards.com This process involves a thorough characterization of the material, an assessment of all sources of uncertainty in the assigned purity value, and documentation in a formal certificate. researchgate.net This certificate provides assurance to the end-user that the standard is suitable for its intended purpose in a regulated environment. ezag.com The use of such certified and traceable standards is essential for ensuring that analytical methods are robust, reproducible, and compliant with regulatory expectations from bodies like the FDA and EMA. adventchembio.com

Future Research Directions and Emerging Avenues for Aripiprazole D8 N,n Dioxide

Development of Novel Analytical Platforms for High-Throughput Analysis

The precise and rapid quantification of drug metabolites is crucial for comprehensive pharmacokinetic and metabolic profiling. Aripiprazole-d8 N,N-Dioxide, as a stable isotope-labeled internal standard, is integral to the accuracy of such analyses. Future research is poised to focus on the development of more sophisticated and high-throughput analytical platforms to further enhance the efficiency and sensitivity of detecting aripiprazole (B633) and its metabolites.

Currently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred method for the bioanalysis of drugs and their metabolites due to its high sensitivity and selectivity. chemicalbook.com The use of deuterated internal standards like this compound is standard practice to correct for matrix effects and variations in instrument response, ensuring accurate quantification. nih.govnih.gov

Future advancements are anticipated in the realm of ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS). These platforms offer the potential for faster analysis times and the ability to perform untargeted metabolomics, which can identify a broad spectrum of metabolites in a single run. caymanchem.com The development of automated sample preparation techniques and microfluidic devices will also contribute to higher throughput, enabling the rapid screening of large numbers of biological samples. medcraveonline.com

Interactive Table:

| Analytical Platform | Current Application | Future Direction | Potential Advantage |

|---|---|---|---|

| LC-MS/MS | Targeted quantification of aripiprazole and its known metabolites. | Integration with automated sample preparation for increased throughput. | Enhanced efficiency for routine therapeutic drug monitoring and pharmacokinetic studies. |

| UHPLC-HRMS | Research-based metabolite identification. | Development of validated high-throughput quantitative and qualitative workflows. | Comprehensive metabolic profiling and discovery of novel metabolites. caymanchem.com |

| Microfluidics-MS | Emerging technology for rapid analysis. | Miniaturization of analytical systems for point-of-care or high-throughput screening. | Reduced sample and reagent consumption with faster analysis times. medcraveonline.com |

| NMR Spectroscopy | Structural elucidation of metabolites. | Application in stable isotope tracing studies for flux analysis. | Provides detailed structural information and insights into metabolic pathways. smolecule.com |

Expansion of Preclinical Studies Utilizing Advanced Isotope Tracing Techniques

Stable isotope labeling is a powerful tool in drug development, offering a safe and effective way to trace the metabolic fate of a drug within a biological system. nih.gov this compound can be utilized in advanced preclinical studies to provide a detailed picture of the absorption, distribution, metabolism, and excretion (ADME) of the aripiprazole N,N-dioxide metabolite.

A frontier in this area is spatial isotope tracing, which combines mass spectrometry imaging with isotope labeling to visualize the distribution of metabolites within tissues at a microscopic level. medchemexpress.com This technique could be applied to understand the tissue-specific accumulation and metabolism of the N,N-dioxide metabolite, offering insights into its potential effects on different organs.

Investigation into Potential Research Utility Beyond Analytical Standardization

While the primary application of this compound is as an internal standard for analytical chemistry, its utility extends into fundamental research. The stable isotope label provides a unique tool to investigate the biological properties of the N,N-dioxide metabolite itself.

Another emerging avenue is the use of deuterated compounds in mechanistic toxicology. The replacement of hydrogen with deuterium (B1214612) can alter the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect. nih.gov This can be exploited to study the role of specific metabolic pathways in drug-induced toxicity. For example, if the N-oxidation of aripiprazole is suspected to be involved in a toxicity pathway, comparing the toxicological profiles of aripiprazole and its deuterated analogue could provide valuable mechanistic insights.

Interactive Table:

| Research Area | Application of this compound | Research Question |

|---|---|---|

| Pharmacology | In vitro receptor binding and functional assays. | Does Aripiprazole N,N-Dioxide have affinity for and activity at dopamine, serotonin, or other receptors? |

| Mechanistic Toxicology | Comparative toxicity studies with non-deuterated aripiprazole. | Does the rate of N-oxidation influence the toxicological profile of aripiprazole? |

| Drug-Drug Interactions | In vitro studies with metabolizing enzymes. | Is Aripiprazole N,N-Dioxide a substrate or inhibitor of key drug-metabolizing enzymes like cytochrome P450s? |

Q & A

Q. How can computational modeling predict the pharmacokinetic behavior of this compound in vivo?

- Methodological Answer : Use physiologically based pharmacokinetic (PBPK) models (e.g., Simcyp) parameterized with in vitro data (e.g., logP, plasma protein binding). Incorporate deuterium isotope effects on metabolic clearance (e.g., CYP3A4-mediated oxidation) to adjust predicted AUC and Cmax values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.